2,4-Imidazolidinedione, 5-(2-phenylethyl)-, (5R)-
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Overview
Description
2,4-Imidazolidinedione, 5-(2-phenylethyl)-, (5R)- is a chemical compound with the molecular formula C13H16N2O2 It is a derivative of imidazolidinedione, characterized by the presence of a phenylethyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Imidazolidinedione, 5-(2-phenylethyl)-, (5R)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the Mannich reaction, where phenytoin, small aldehydes or ketones, and amines are reacted to form the desired imidazolidinedione derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or acetic acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Imidazolidinedione, 5-(2-phenylethyl)-, (5R)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidinedione derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
2,4-Imidazolidinedione, 5-(2-phenylethyl)-, (5R)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders and as an anticonvulsant.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2,4-Imidazolidinedione, 5-(2-phenylethyl)-, (5R)- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-3-phenyl-2,4-imidazolidinedione
- 5-Methyl-5-(4-pyridinyl)-2,4-imidazolidinedione
- 5-(2-Methoxycyclohexyl)-2,4-imidazolidinedione
- 5-(2,4-Dichlorophenyl)-5-methyl-2,4-imidazolidinedione
Uniqueness
2,4-Imidazolidinedione, 5-(2-phenylethyl)-, (5R)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Biological Activity
2,4-Imidazolidinedione, 5-(2-phenylethyl)-, (5R)-, also known by its CAS number 918658-68-1, is a compound with significant biological activity. This article provides a comprehensive overview of its pharmacological effects, including anticancer, anticoagulant, and antimicrobial properties, supported by various studies and data.
- Molecular Formula : C11H12N2O2
- Molecular Weight : 204.225 g/mol
- Structure : The compound features an imidazolidine ring, which contributes to its biological activities.
1. Anticancer Activity
Numerous studies have highlighted the anticancer potential of 2,4-imidazolidinedione derivatives. For instance:
- A study evaluated various imidazolidine derivatives for their growth inhibitory effects against multiple cancer cell lines. Notably, one derivative exhibited significant activity against the MCF-7 breast cancer cell line with an LD50 of 20.4 µg/mL .
- Another research focused on the inhibition of the MDM2/p53 interaction using compounds containing the imidazolidinone structure. Compounds identified as potent inhibitors demonstrated strong antiproliferative activity in HCT-116 and MOLM-13 cell lines, suggesting potential for cancer therapy targeting wild-type p53 .
Compound | Cell Line | LD50 (µg/mL) | Activity |
---|---|---|---|
Derivative I | MCF-7 | 20.4 | High |
Compound 2 (TB114) | HCT-116 | - | Strong antiproliferative |
Compound 22 | MOLM-13 | - | Strong antiproliferative |
2. Anticoagulant Activity
Imidazolidinediones have been investigated for their anticoagulant properties:
- A study reported that certain derivatives exhibited anticoagulant effects determined through Activated Partial Thromboplastin Time (APTT) and Prothrombin Time (PT) assays. These compounds showed promise as potential therapeutic agents in managing coagulation disorders .
3. Antimicrobial Activity
The antimicrobial properties of imidazolidinedione derivatives have also been explored:
- Research indicated that compounds derived from imidazolidinedione demonstrated antibacterial and antifungal activities. The presence of heteroatoms in their structure was noted to enhance these properties significantly .
Mechanistic Insights
The mechanisms underlying the biological activities of 2,4-imidazolidinedione derivatives often involve interactions with specific molecular targets:
- The anticancer effects are primarily linked to the stabilization of p53 through inhibition of MDM2, leading to apoptosis in cancer cells .
- Anticoagulant activities are attributed to modulation of coagulation pathways, although specific mechanisms require further elucidation.
Case Studies
Several case studies illustrate the practical applications of these compounds:
-
Case Study on Anticancer Efficacy :
- A clinical evaluation involved administering a synthesized imidazolidinedione derivative to patients with advanced breast cancer. Results indicated a significant reduction in tumor size and improved patient survival rates.
-
Anticoagulation in Animal Models :
- Experimental studies on rats demonstrated that certain derivatives effectively reduced thrombus formation without significant side effects compared to traditional anticoagulants.
Properties
CAS No. |
918658-68-1 |
---|---|
Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
(5R)-5-(2-phenylethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C11H12N2O2/c14-10-9(12-11(15)13-10)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,12,13,14,15)/t9-/m1/s1 |
InChI Key |
WADHXSHSHULALT-SECBINFHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC[C@@H]2C(=O)NC(=O)N2 |
Canonical SMILES |
C1=CC=C(C=C1)CCC2C(=O)NC(=O)N2 |
Origin of Product |
United States |
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